Conformational Restriction: Enhanced GABA Transporter Inhibition vs. Flexible GABA
Cyclopropane-based conformational restriction of GABA leads to sub-micromolar inhibition of the betaine/GABA transporter 1 (BGT-1) in HEK293 cells expressing the human transporter. The cyclopropane-containing GABA analog exhibits an IC50 of 0.59 μM, while flexible GABA itself shows no measurable inhibition of BGT-1 under the same assay conditions [1]. This represents a >1,000-fold improvement in potency attributable directly to the rigid cyclopropane scaffold.
| Evidence Dimension | Inhibition of human BGT-1 (GABA transporter) |
|---|---|
| Target Compound Data | IC50 = 0.59 μM (for conformationally restricted cyclopropane GABA analog) |
| Comparator Or Baseline | GABA: IC50 > 1 mM (no inhibition) |
| Quantified Difference | >1,000-fold increase in potency |
| Conditions | HEK293 cells expressing human BGT-1; [3H]GABA uptake assay |
Why This Matters
This demonstrates that cyclopropane-derived rigidification can convert an inactive flexible molecule into a potent transporter inhibitor, highlighting the scaffold's value for CNS drug discovery programs targeting neurotransmitter transporters.
- [1] Kobayashi T, et al. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Med Chem Lett. 2014;5(8):889-893. doi:10.1021/ml500134k. View Source
